molecular formula C17H16N2OS B2529549 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one CAS No. 63285-46-1

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one

Cat. No.: B2529549
CAS No.: 63285-46-1
M. Wt: 296.39
InChI Key: ILKTVWQCXKZWMR-MDZDMXLPSA-N
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Description

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects

Scientific Research Applications

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antipsychotic and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one typically involves the condensation of 10H-phenothiazine-2-carbaldehyde with dimethylamine and an appropriate propenone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography, ensures the consistent quality and high throughput of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced phenothiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine derivative.

    Promethazine: An antihistamine and antiemetic phenothiazine derivative.

    Thioridazine: Another antipsychotic phenothiazine derivative with a similar structure.

Uniqueness

3-(Dimethylamino)-1-(10H-phenothiazin-2-YL)-2-propen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(10H-phenothiazin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-19(2)10-9-15(20)12-7-8-17-14(11-12)18-13-5-3-4-6-16(13)21-17/h3-11,18H,1-2H3/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKTVWQCXKZWMR-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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